Deoxypyridinoline Chloride Trihydrochloride Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

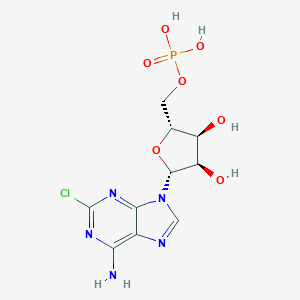

Synthesis Analysis

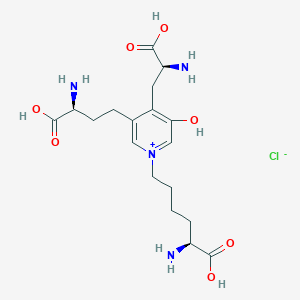

Deoxypyridinoline, a key component of Deoxypyridinoline Chloride Trihydrochloride Salt, is synthesized from bone and then converted to its monochloride trihydrochloride salt form. This process is essential for creating a standardized form of deoxypyridinoline for clinical and research purposes. The synthesis utilizes advanced techniques to ensure purity and the correct structural configuration, which is then verified through mass spectrometry and NMR spectroscopy among other methods (Robins et al., 1996).

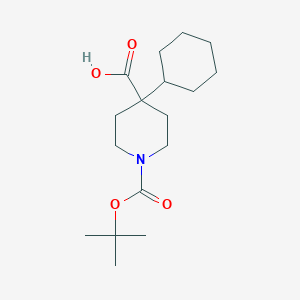

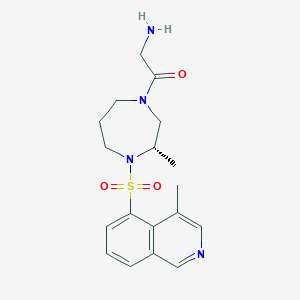

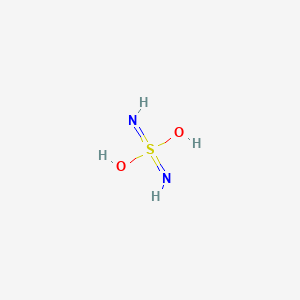

Molecular Structure Analysis

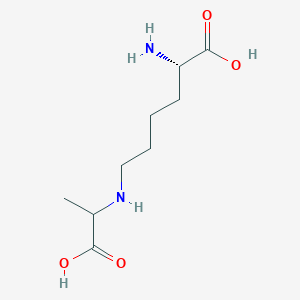

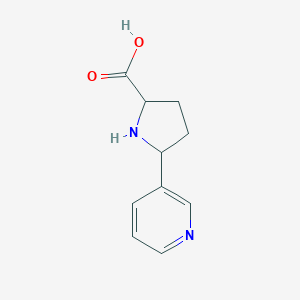

The molecular structure of Deoxypyridinoline Chloride Trihydrochloride Salt involves a complex arrangement of nitrogen, carbon, and chlorine atoms, making it a significant marker for collagen crosslinking within the human body. The meticulous structural elucidation, as demonstrated in related compounds, involves spectroscopic, thermally, and structurally using techniques like X-ray diffraction and IR-spectroscopy to understand its complex structure and behavior (Koleva et al., 2009).

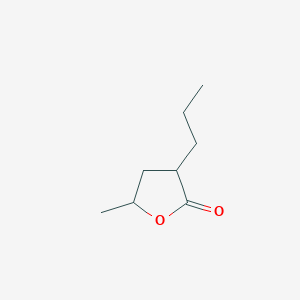

Chemical Reactions and Properties

Deoxypyridinoline Chloride Trihydrochloride Salt undergoes various chemical reactions, including alkylation and cycloaddition, which are pivotal in understanding its chemical behavior and interactions. These reactions not only demonstrate the compound's reactivity but also its potential in forming new compounds or being integrated into larger molecular structures (Robertson, 1982).

Scientific Research Applications

Role in Environmental and Biological Systems

Chloride salts, including various specific forms such as copper chlorides, play significant roles in environmental and biological systems. For example, copper chlorides are pivotal in both the corrosion processes of copper alloys and as pigments in paintings, highlighting the chemical diversity and application in conservation studies (Scott, 2000).

Degradation of Environmental Pollutants

The microbial degradation of organophosphorus pesticides, such as chlorpyrifos and its metabolite TCP, underscores the environmental impact of chloride ions in bioremediation processes. Microbial strains capable of degrading these compounds release chlorine atoms, which can both inhibit and facilitate further microbial proliferation (Bose, Kumar, & Vo, 2021).

Neurobiological Studies

Research on compounds with structural similarities to tricyclic antidepressants, such as tianeptine (which contains chloride salts), reveals their complex interaction with neurotransmitter systems and their potential impact on emotional learning and memory. These studies offer insights into how chloride-containing compounds can influence neurobiological processes (McEwen & Olié, 2005).

Water Treatment and Hydrometallurgical Processes

Chloride salts are crucial in the regeneration of hydrochloric acid in hydrometallurgical processes, demonstrating their importance in the recycling of leaching agents and in the reduction of environmental impact of mining operations (McKinley & Ghahreman, 2018).

Toxicity and Environmental Impact

The occurrence and toxicity of triclosan, a chlorinated compound, in environmental settings have been extensively reviewed, highlighting the persistence and bioaccumulation potential of such compounds. This research points to the broader ecological concerns associated with the use and disposal of chloride-containing chemicals (Bedoux et al., 2012).

properties

IUPAC Name |

(2S)-2-amino-6-[4-[(2S)-2-amino-2-carboxyethyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-1-yl]hexanoic acid;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O7.ClH/c19-12(16(24)25)3-1-2-6-22-8-10(4-5-13(20)17(26)27)11(15(23)9-22)7-14(21)18(28)29;/h8-9,12-14H,1-7,19-21H2,(H3-,23,24,25,26,27,28,29);1H/t12-,13-,14-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJBEQWPRFQNFU-JKBZPBJLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=[N+]1CCCCC(C(=O)O)N)O)CC(C(=O)O)N)CCC(C(=O)O)N.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=C(C=[N+]1CCCC[C@@H](C(=O)O)N)O)C[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29ClN4O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deoxypyridinoline Chloride Trihydrochloride Salt | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.